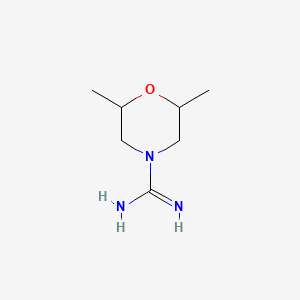

2,6-Dimethylmorpholine-4-carboximidamide

Description

Chemical Classification and Structural Context of the Morpholine-Carboximidamide Moiety

The morpholine-carboximidamide moiety is a sophisticated chemical scaffold that combines features of a heterocyclic amine with a guanidine-like functional group. This duality is central to its chemical character and potential utility.

In the realm of heterocyclic chemistry, 2,6-Dimethylmorpholine-4-carboximidamide is classified as a derivative of morpholine (B109124). Morpholine itself is a six-membered heterocyclic compound containing both an oxygen and a nitrogen atom at opposite positions in the ring. e3s-conferences.orgresearchgate.net This structure is considered a "privileged pharmacophore" in medicinal chemistry because it can enhance molecular properties such as potency and pharmacokinetic profiles. e3s-conferences.orgnih.gov The morpholine ring is not planar and typically adopts a chair conformation. smolecule.com The addition of methyl groups at the 2 and 6 positions introduces specific stereochemical centers, while the carboximidamide group is attached to the morpholine nitrogen at position 4. The presence of the oxygen atom in the morpholine ring reduces the basicity of the nitrogen atom compared to similar piperidine structures, a feature that can be beneficial in drug design. unimi.it

Table 1: Chemical Identifiers of Core Structural Units

| Compound Name | Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| Morpholine | C₄H₉NO | 87.12 | 6-membered ring with O and N heteroatoms |

| 2,6-Dimethylmorpholine (B58159) | C₆H₁₃NO | 115.17 sigmaaldrich.com | Morpholine with two methyl substituents sigmaaldrich.com |

| Guanidine (B92328) | CH₅N₃ | 59.07 wikipedia.org | Planar molecule with a central carbon double-bonded to one nitrogen and single-bonded to two others wikipedia.org |

The carboximidamide functional group, -C(=NH)NH₂, is structurally analogous to guanidine, HNC(NH₂)₂. wikipedia.org Guanidine is a very strong base due to the resonance stabilization of its protonated form, the guanidinium (B1211019) cation, which is planar and highly stable in aqueous solutions. wikipedia.org The carboximidamide group attached to the morpholine nitrogen at the 4-position effectively makes this compound a substituted guanidine. This structural relationship is significant because the guanidine moiety is a key feature in various biologically active molecules, including the amino acid arginine. wikipedia.org Guanidine derivatives are often explored in medicinal chemistry for their ability to act as ligands for receptors and as versatile intermediates in organic synthesis. smolecule.comnih.gov

Stereochemical Considerations: Focus on (2R,6S)-2,6-Dimethylmorpholine-4-carboximidamide

The presence of two chiral centers at the C2 and C6 positions of the morpholine ring means that 2,6-dimethylmorpholine can exist as different stereoisomers. The specific stereoisomer, (2R,6S)-2,6-dimethylmorpholine, is the cis-isomer. sigmaaldrich.comnih.gov In this configuration, the two methyl groups are oriented on the same side of the average plane of the morpholine ring. The alternative, the trans-isomer, would have the methyl groups on opposite sides, corresponding to (2R,6R) or (2S,6S) configurations.

Table 2: Stereoisomers of 2,6-Dimethylmorpholine

| Isomer Name | Stereochemical Configuration | Relationship |

| cis-2,6-Dimethylmorpholine | (2R, 6S) or (2S, 6R) | Enantiomers (non-superimposable mirror images) |

| trans-2,6-Dimethylmorpholine | (2R, 6R) or (2S, 6S) | Enantiomers (non-superimposable mirror images) |

| meso compound | (2R, 6S) is a meso compound | Achiral, has a plane of symmetry |

Overview of Research Significance in Contemporary Chemical Sciences

While direct research on this compound is not extensively documented in public literature, its significance can be inferred from the well-established importance of its constituent parts. The morpholine ring is a cornerstone in drug discovery, valued for its ability to improve the pharmacokinetic properties of a molecule. nih.gov

The compound serves as a versatile intermediate in organic synthesis. smolecule.com Its guanidine-like structure facilitates various chemical reactions, making it a useful building block for constructing more complex heterocyclic systems. smolecule.com For instance, related morpholine-carboximidamide structures have been used in the synthesis of pharmacophores for potential antiviral and antibacterial agents. smolecule.com Furthermore, related compounds such as thiomorpholine-4-carboximidamide have been investigated for potential antimicrobial and anticancer activities, suggesting that the morpholine-carboximidamide scaffold is a promising area for pharmacological research. smolecule.com Therefore, the research significance of this compound lies in its potential as a chiral building block for asymmetric synthesis and as a scaffold for designing new bioactive molecules in medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C7H15N3O |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

2,6-dimethylmorpholine-4-carboximidamide |

InChI |

InChI=1S/C7H15N3O/c1-5-3-10(7(8)9)4-6(2)11-5/h5-6H,3-4H2,1-2H3,(H3,8,9) |

InChI Key |

UDDVOGZLLZURDK-UHFFFAOYSA-N |

SMILES |

CC1CN(CC(O1)C)C(=N)N |

Canonical SMILES |

CC1CN(CC(O1)C)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,6 Dimethylmorpholine 4 Carboximidamide

Precursor Chemistry and Starting Material Selection: Utilization of 2,6-Dimethylmorpholine (B58159)

A common and effective method for preparing 2,6-dimethylmorpholine involves the cyclization of diisopropanolamine (B56660) (1,1'-iminobispropan-2-ol). nih.gov This process is typically carried out in the presence of sulfuric acid. The reaction involves heating the mixture, which leads to dehydration and subsequent ring closure to form the morpholine (B109124) ring. The diisopropanolamine itself is readily available through the reaction of ammonia (B1221849) with propylene (B89431) oxide.

A significant consideration in the synthesis of 2,6-dimethylmorpholine is the control of its stereoisomers, namely the cis and trans forms. The cis-isomer is often the more desired isomer for the synthesis of certain biologically active compounds. google.com Processes have been developed to produce a high proportion of the cis-isomer. One such patented method involves the simultaneous metering of diisopropanolamine and excess sulfuric acid into a reactor, allowing the heat of reaction to increase the temperature, followed by a period of heating to drive the cyclization. google.com This method can yield a product with a high percentage of the cis-isomer.

| Starting Material | Reagent | Key Conditions | Product | Isomer Ratio (cis:trans) | Yield | Reference |

| Diisopropanolamine | Sulfuric Acid | Heating (150-190°C) | 2,6-Dimethylmorpholine | Varies (e.g., 88:12) | 90-98% | nih.gov |

| trans-2,6-Dimethylmorpholine | Hydrogen, Catalyst (Palladium and Zinc/Cadmium/Manganese) | 150-250°C, 1-200 bar | cis-2,6-Dimethylmorpholine | Isomerization | Not specified | nih.gov |

Carboximidamide Formation Reactions: Detailed Mechanistic Investigations

The introduction of the carboximidamide group onto the nitrogen atom of the 2,6-dimethylmorpholine ring is the key transformation to yield the final product. This reaction is a type of guanylation, where the secondary amine of the morpholine acts as a nucleophile. Several reagents can be employed for this purpose, each with its own mechanistic pathway.

Reaction with Cyanamide (B42294): A straightforward approach involves the reaction of 2,6-dimethylmorpholine with cyanamide (H₂NCN). organic-chemistry.org The reaction is typically acid-catalyzed. The mechanism involves the protonation of the cyanamide nitrile group, which enhances its electrophilicity. The nitrogen atom of the 2,6-dimethylmorpholine then attacks the carbon of the activated nitrile, followed by a proton transfer to yield the carboximidamidium salt.

Reaction with S-Alkylisothioureas: Another common method is the use of S-alkylisothiourea salts, such as S-methylisothiourea sulfate (B86663). scholaris.ca In this process, the 2,6-dimethylmorpholine acts as a nucleophile, attacking the carbon of the isothiourea. This leads to the formation of a tetrahedral intermediate, which then eliminates methanethiol (B179389) (a good leaving group) to form the desired guanidinium (B1211019) salt. The reaction is often driven by heating. scholaris.ca

Reaction with Carbodiimides: Carbodiimides can also serve as precursors for the carboximidamide group. The reaction of 2,6-dimethylmorpholine with a carbodiimide (B86325) in the presence of an amine source would lead to the formation of a guanidine (B92328). The mechanism involves the nucleophilic attack of the morpholine nitrogen on the central carbon of the carbodiimide, forming a highly reactive intermediate that can then react with an amine. researchgate.net

A proposed general mechanism for the guanylation of 2,6-dimethylmorpholine with a generic guanylating agent (Y-C(=NH)-X, where X is a leaving group) involves the nucleophilic attack of the morpholine nitrogen on the electrophilic carbon of the guanylating agent. This is followed by the elimination of the leaving group (HX) to afford the 2,6-dimethylmorpholine-4-carboximidamide.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, temperature, reaction time, and the nature of the catalyst or activating agent.

For the guanylation of secondary amines, the choice of the guanylating agent itself is a primary point of optimization. Reagents like 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine have been shown to be effective for the guanylation of a range of amines, often providing high yields. organic-chemistry.org The use of such reagents could be applied to the synthesis of the target compound.

The following table outlines potential optimization strategies based on analogous guanylation reactions:

| Parameter | Variation | Expected Outcome | Rationale/Reference |

| Solvent | Aprotic (e.g., THF, DMF) vs. Protic (e.g., water, ethanol) | Higher yields in aprotic solvents for some reagents. Water can be a green solvent option. | Solvent polarity can influence the solubility of reactants and the stability of intermediates. organic-chemistry.org |

| Temperature | Room temperature to reflux | Increased reaction rates at higher temperatures, but may lead to side products. | To overcome activation energy barriers. scholaris.ca |

| Catalyst | Acid catalysis (e.g., HCl, H₂SO₄) or Metal catalysis (e.g., Sc(OTf)₃, CuCl₂) | Enhanced reaction rates and yields. | Acid catalysis activates the guanylating agent. Metal catalysts can facilitate the reaction under milder conditions. organic-chemistry.org |

| Guanylating Agent | Cyanamide, S-methylisothiourea, Pyrazole-carboxamidine derivatives | Varying reactivity and selectivity. | The choice of reagent affects the reaction mechanism and the nature of the leaving group. organic-chemistry.orgresearchgate.net |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound can reduce its environmental impact. Key areas of focus include the use of safer solvents, improving atom economy, and utilizing catalytic rather than stoichiometric reagents. nih.govrsc.org

Alternative Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives. For instance, water has been shown to be a viable solvent for the guanylation of amines with cyanamide in the presence of a catalyst like scandium(III) triflate. organic-chemistry.org Microwave-assisted synthesis in water has also been reported for the preparation of guanidine derivatives, often leading to shorter reaction times and higher yields. researchgate.net

Atom Economy: The atom economy of a reaction can be improved by choosing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product. Catalytic approaches are generally more atom-economical than those requiring stoichiometric activating agents. For example, a catalytic guanylation of an amine with a carbodiimide is more atom-economical than a method that uses a stoichiometric amount of a coupling reagent that ends up as waste. nih.gov

Catalysis: The use of catalysts is a cornerstone of green chemistry. As mentioned, both acid and metal catalysts can be employed for the guanylation step. organic-chemistry.org Guanidine hydrochloride itself has been used as a green organocatalyst in some reactions. rsc.org The development of reusable catalysts would further enhance the green credentials of the synthesis.

The following table summarizes the application of green chemistry principles to the synthesis:

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Use of Renewable Feedstocks | Diisopropanolamine can potentially be derived from bio-based sources. | Reduced reliance on fossil fuels. |

| Catalysis | Use of acid or metal catalysts for guanylation. | Increased reaction efficiency, reduced waste. |

| Safer Solvents | Use of water or other green solvents. | Reduced environmental pollution and health hazards. |

| Energy Efficiency | Microwave-assisted synthesis. | Shorter reaction times, lower energy consumption. |

| Atom Economy | Catalytic addition reactions. | Maximizes the incorporation of reactant atoms into the product. |

Advanced Structural Characterization and Elucidation

Spectroscopic Analysis for Confirmation of Structural Integrity

Spectroscopic methods are indispensable for verifying the molecular structure and integrity of a synthesized compound. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide a detailed picture of the 2,6-Dimethylmorpholine-4-carboximidamide molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The two methyl groups (CH₃) on the morpholine (B109124) ring would likely appear as doublets in the upfield region. The protons on the morpholine ring itself (CH₂ and CH groups) would exhibit complex splitting patterns in the aliphatic region. Protons attached to the nitrogen atoms of the carboximidamide group (-C(=NH)NH₂) are expected to appear as broad signals whose chemical shifts can be sensitive to solvent and concentration. pdx.edu

¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon atoms. Key signals would include those for the methyl carbons, the carbons of the morpholine ring (C-N and C-O), and the distinctive downfield signal of the carboximidamide carbon (C=N), which typically appears in the 150-165 ppm range. libretexts.orgwisc.edu

Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Ring CH₃ | ~1.1 - 1.3 | ~18 - 22 | Signal would be a doublet in ¹H NMR. |

| Ring CH₂ | ~2.5 - 3.8 | ~45 - 55 (C-N) | Complex multiplets expected. |

| Ring CH | ~3.5 - 4.0 | ~68 - 75 (C-O) | Complex multiplets expected. |

| Imidamide NH/NH₂ | ~5.0 - 8.0 | N/A | Broad signals, position is variable. pdx.edu |

| Imidamide C=N | N/A | ~155 - 165 | Characteristic signal for amidine/imidamide carbon. ucl.ac.uk |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key absorptions would be expected for the N-H, C-H, C-O, and C=N bonds.

N-H Stretching: The NH and NH₂ groups of the carboximidamide moiety would produce medium to strong bands in the 3100-3500 cm⁻¹ region. orgchemboulder.comwpmucdn.com Primary amine groups typically show two bands (asymmetric and symmetric stretching). spectroscopyonline.com

C=N Stretching: A strong absorption band between 1615-1690 cm⁻¹ would be characteristic of the C=N double bond of the imidamide group. cdnsciencepub.com

C-O-C Stretching: A strong band corresponding to the ether linkage in the morpholine ring would be expected in the 1100-1150 cm⁻¹ region.

N-H Bending: Bending vibrations for the N-H bonds are typically observed in the 1580-1650 cm⁻¹ region. orgchemboulder.com

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. Under electron ionization (EI), the molecule would ionize and fragment in a predictable manner.

Molecular Ion (M⁺): The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound. Due to the presence of three nitrogen atoms (an odd number), the molecular ion peak would have an odd m/z value, according to the nitrogen rule. jove.com

Key Fragmentation: A characteristic fragmentation pathway for amines and morpholine derivatives is α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. jove.comlibretexts.orgwikipedia.org Cleavage of the N-C bond between the morpholine ring and the carboximidamide group is also a likely fragmentation pathway, similar to the N-CO cleavage seen in amides. nih.govrsc.org This would result in fragment ions corresponding to the 2,6-dimethylmorpholine (B58159) cation and the carboximidamide radical, or vice versa.

X-ray Crystallography for Solid-State Structure Determination

Based on studies of related morpholine derivatives, the six-membered morpholine ring is expected to adopt a stable chair conformation. researchgate.netmdpi.commdpi.com The carboximidamide functional group is predicted to be largely planar. X-ray analysis would reveal the precise orientation of the carboximidamide group relative to the morpholine ring and detail the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. researchgate.netresearchgate.net For instance, the NH and NH₂ groups of the imidamide are strong hydrogen bond donors, which would likely interact with the nitrogen or oxygen atoms of neighboring molecules, forming distinct supramolecular architectures. researchgate.net

Typical Crystallographic Parameters for Morpholine and Amidine-Containing Structures

| Parameter | Expected Value | Reference Group |

|---|---|---|

| C-O Bond Length (ring) | ~1.43 Å | Ether |

| C-N Bond Length (ring) | ~1.47 Å | Amine |

| C-N Bond Length (exocyclic) | ~1.36 Å | Amide/Amidine researchgate.net |

| C=N Bond Length | ~1.32 Å | Imine/Amidine researchgate.net |

| C-O-C Bond Angle | ~112° | Morpholine Ring mdpi.com |

| C-N-C Bond Angle | ~110° | Morpholine Ring mdpi.com |

Chiroptical Spectroscopy for Absolute Configuration Assignment

The 2,6-disubstitution on the morpholine ring gives rise to stereoisomers. Specifically, the compound can exist as a cis isomer (achiral, meso compound) and a pair of trans enantiomers ((2R,6R) and (2S,6S)), which are chiral.

Chiroptical spectroscopy techniques, such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are essential for studying these chiral molecules. nih.govnih.gov These methods measure the differential interaction of the molecule with left and right circularly polarized light.

Applicability: These techniques would only be applicable to the separated trans enantiomers of this compound. The cis isomer, being achiral, would not show an ORD or ECD signal.

Absolute Configuration: The absolute configuration ((2R,6R) or (2S,6S)) of an isolated enantiomer could be determined by comparing its experimental ECD spectrum with a spectrum predicted from high-level quantum chemical calculations (see section 3.4). cas.czmdpi.com A match between the experimental and calculated spectra provides a reliable assignment of the molecule's absolute stereochemistry. Circularly Polarized Luminescence (CPL) could also serve as a powerful alternative method. rsc.org

Computational Structural Analysis and Conformational Landscapes

In conjunction with experimental methods, and especially in their absence, computational chemistry provides powerful insights into molecular structure and properties. researchgate.net Using methods like Density Functional Theory (DFT), it is possible to model the conformational landscape of this compound. sci-hub.se

Conformational Analysis: Computational scans of the potential energy surface can identify the most stable conformations of the molecule. chemistrysteps.com For the morpholine ring, calculations consistently show that a chair conformation is energetically favored over boat or twist-boat forms. bohrium.comnih.gov These studies can also determine the relative stability of the cis and trans isomers and the preferred orientation of the two methyl groups (axial vs. equatorial). acs.orgnih.gov

Prediction of Spectroscopic Properties: A key application of computational analysis is the prediction of spectroscopic data. Once the minimum energy conformers are identified, their NMR chemical shifts, IR vibrational frequencies, and ECD spectra can be calculated. nih.gov These predicted spectra can then be compared to experimental results to confirm structural assignments. researchgate.net

Molecular Properties: DFT calculations can also be used to determine various electronic properties, such as the distribution of electron density (molecular electrostatic potential map), which can help in understanding the molecule's reactivity. researchgate.net

Applications of Computational Methods

| Computational Method | Purpose | Information Gained |

|---|---|---|

| Geometry Optimization | Find low-energy structures | Bond lengths, bond angles, dihedral angles of stable conformers. bohrium.com |

| Frequency Analysis | Calculate vibrational modes | Predicted IR and Raman spectra; confirmation of minima on potential energy surface. |

| NMR Calculation (GIAO) | Predict NMR shifts | Predicted ¹H and ¹³C chemical shifts for structural verification. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Simulate electronic transitions | Predicted UV-Vis and Electronic Circular Dichroism (ECD) spectra for absolute configuration assignment. mdpi.com |

Design, Synthesis, and Evaluation of 2,6 Dimethylmorpholine 4 Carboximidamide Derivatives and Analogues

Rational Design of Substituted Analogues Based on Structure-Activity Relationships (SAR)

The rational design of analogues of 2,6-Dimethylmorpholine-4-carboximidamide is guided by Structure-Activity Relationship (SAR) studies, which aim to identify the structural features responsible for a compound's properties. The parent molecule offers several sites for modification: the morpholine (B109124) ring, the dimethyl substituents, and the carboximidamide group.

The morpholine ring is considered a versatile pharmacophore. nih.gov Its ability to enhance potency through molecular interactions or modulate pharmacokinetic properties makes it a valuable scaffold. nih.gov SAR studies on other morpholine-containing compounds suggest that substitutions on the ring can significantly influence activity. e3s-conferences.org For instance, the introduction of different groups at the 4-position of the morpholine ring in other series has been shown to be crucial for activity. e3s-conferences.orgnih.gov

The guanidine (B92328) moiety, a key feature of the carboximidamide group, is highly basic and capable of forming strong ionic bonds and hydrogen bonds. nih.govnih.gov Modifications to this group, such as alkylation or acylation, can alter its basicity and hydrogen-bonding capacity, thereby modulating its interaction with target molecules. nih.gov The design of novel hybrids incorporating a carboximidamide moiety has been explored as a strategy to develop potent compounds in other contexts. semanticscholar.org

The design process for new analogues would systematically explore substitutions at various positions to build a comprehensive SAR profile. Key considerations would include:

Morpholine Ring Substitutions: Introducing small alkyl or functional groups at the 3- and 5-positions of the morpholine ring.

Carboximidamide Group Modification: Varying the substituents on the terminal nitrogen atoms of the carboximidamide group to explore the impact of steric bulk, lipophilicity, and electronic properties.

Stereochemistry: Investigating the cis- and trans-isomers of the 2,6-dimethyl groups to understand the spatial requirements for optimal interactions.

A hypothetical SAR summary for analogues of this compound is presented below.

| Modification Site | Substitution Type | Predicted Impact on Properties | Rationale |

| Morpholine Ring | Small alkyl groups at C3/C5 | May enhance lipophilicity and steric interactions. | Based on general SAR principles for morpholine derivatives. e3s-conferences.org |

| Carboximidamide N' | Alkyl chains (e.g., methyl, ethyl) | Could alter basicity and hydrogen bond donor/acceptor profile. | Guanidine modification is a known strategy to modulate properties. nih.gov |

| Carboximidamide N' | Aromatic rings | May introduce π-stacking interactions. | Aryl groups on related structures can confer specific binding. semanticscholar.org |

| 2,6-Methyl Groups | Replacement with other alkyls | Modifies steric profile and lipophilicity. | The size and shape of these groups can be critical for fitting into binding pockets. |

Exploration of Functional Group Tolerability in Synthesis

The synthesis of derivatives of this compound requires careful consideration of functional group compatibility with the reaction conditions. The primary synthetic challenges involve the formation of the guanidine group (guanylation) and the modification of the morpholine scaffold.

Guanylation reactions are central to the synthesis. thieme-connect.de These reactions often employ guanylating agents such as N,N'-di-Boc-1H-pyrazole-1-carboxamidine or S-methylisothiourea under basic or sometimes acidic conditions. nih.govbohrium.com Therefore, substrates bearing functional groups sensitive to strong acids or bases (e.g., certain esters, silyl (B83357) ethers, or acid-labile protecting groups) may require alternative synthetic strategies or the use of orthogonal protection schemes. The high basicity of the guanidine product itself can also influence subsequent reaction steps. thieme-connect.de

The synthesis of substituted morpholines can be achieved through various routes, including the cyclization of amino alcohols. organic-chemistry.orgresearchgate.net These methods may involve conditions that are incompatible with sensitive functional groups. For example, methods using strong dehydrating agents like sulfuric acid would not be suitable for molecules containing acid-labile moieties. google.com Palladium-catalyzed cyclizations offer milder alternatives but may be intolerant of certain functional groups that can poison the catalyst. organic-chemistry.org

The table below outlines the general tolerability of various functional groups in the synthesis of this compound derivatives.

| Functional Group | Guanylation Reaction Compatibility | Morpholine Synthesis Compatibility | Notes |

| Alkyl Halides | Good | Good | Can be used for subsequent N-alkylation of the morpholine or guanidine. |

| Alcohols | Moderate | Good | May require protection (e.g., as benzyl (B1604629) ether) to prevent side reactions. |

| Carboxylic Acids | Poor | Moderate | Acidity interferes with basic reagents; protection as an ester is necessary. |

| Esters | Moderate | Moderate | Can be susceptible to hydrolysis under strongly acidic or basic conditions. |

| Amides | Good | Good | Generally stable under most synthetic conditions. |

| Aromatic Rings | Good | Good | Generally robust, though electron-rich rings can be sensitive to strong acids. |

| Ketones/Aldehydes | Poor | Poor | Prone to side reactions (e.g., aldol (B89426) condensation) under basic conditions; require protection. |

Synthesis of Diverse Derivative Libraries via Parallel Synthesis and Combinatorial Chemistry

To efficiently explore the SAR of this compound, the generation of large, diverse libraries of derivatives is essential. Combinatorial chemistry and parallel synthesis are powerful tools for this purpose, allowing for the rapid production of tens to thousands of related compounds. wikipedia.org

A common strategy involves a divergent synthetic approach starting from a common intermediate. For instance, a library could be constructed by reacting 2,6-dimethylmorpholine (B58159) with a diverse set of reagents to build the substituted carboximidamide moiety. Alternatively, a common precursor, such as a protected guanylating agent, could be reacted with a library of substituted morpholine building blocks. nih.gov

Solid-phase synthesis is particularly well-suited for creating guanidine-containing libraries, as it simplifies purification by allowing excess reagents and byproducts to be washed away from the resin-bound product. bohrium.com The "tea-bag" methodology, where resin is enclosed in mesh bags, allows for the parallel synthesis of many distinct compounds simultaneously. nih.gov For example, a positional scanning library could be created where each position of diversity (e.g., substituents on the carboximidamide nitrogen) is systematically varied. nih.govacs.org

The table below illustrates a hypothetical design for a combinatorial library based on the this compound scaffold.

| Scaffold | R1 Substituent (Building Block A) | R2 Substituent (Building Block B) | Number of Derivatives |

| This compound | Hydrogen | Phenyl | 1 |

| This compound | Methyl | 4-Chlorophenyl | 1 |

| This compound | Ethyl | Cyclohexyl | 1 |

| This compound | Benzyl | 2-Naphthyl | 1 |

| Total Combinations | Set of 20 diverse amines | Set of 50 diverse aryl halides | 1,000 |

This approach enables the high-throughput synthesis and subsequent screening of a large number of compounds, accelerating the identification of derivatives with desired properties. wikipedia.orgresearchgate.net

Impact of Stereochemistry on Derivative Properties

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, often plays a critical role in determining a compound's properties and biological activity. nih.govuou.ac.in The 2,6-dimethylmorpholine core of the target compound contains two stereocenters at the C2 and C6 positions, leading to the existence of stereoisomers. The relative orientation of the two methyl groups defines them as either cis or trans.

In the cis-isomer, both methyl groups are on the same side of the morpholine ring (one axial, one equatorial in the preferred chair conformation), while in the trans-isomer, they are on opposite sides (both equatorial or both axial). cdnsciencepub.com The cis-isomer is often the more thermodynamically stable and more commonly available form. google.com

Therefore, the synthesis and evaluation of individual, stereochemically pure cis- and trans-isomers of this compound and its derivatives are crucial for a complete understanding of their SAR.

| Isomer | Relative Orientation of Methyl Groups | Expected Conformation | Potential Impact on Properties |

| cis-2,6-Dimethylmorpholine | Both on the same side of the ring | One axial, one equatorial | Different steric profile compared to the trans-isomer, potentially leading to different binding interactions. cdnsciencepub.com |

| trans-2,6-Dimethylmorpholine | On opposite sides of the ring | Both equatorial (preferred) | May present a different vector for substituents, affecting target engagement. cdnsciencepub.com |

Applications in Advanced Chemical Research

Role in Organic Synthesis Methodologies

There is no available research on the role of 2,6-Dimethylmorpholine-4-carboximidamide in organic synthesis methodologies.

No studies were identified that explore the use of this compound in catalysis or organocatalysis.

Information regarding the use of this compound as a reagent in any specific organic transformations is not present in the search results.

Contributions to Medicinal Chemistry Research

The search did not yield any results detailing contributions of this compound to medicinal chemistry research.

Scaffold Development for Novel Chemical Entities

The morpholine (B109124) ring is recognized in medicinal chemistry as a "privileged scaffold". researchgate.netresearchgate.net This six-membered heterocycle, containing both an ether and a secondary amine functionality, is a versatile building block for creating novel chemical entities with desirable pharmacological properties. researchgate.nete3s-conferences.org The inclusion of a morpholine moiety can enhance the physicochemical profile of a molecule, often improving properties like solubility, metabolic stability, and bioavailability. researchgate.netenamine.net

The 2,6-dimethyl substitution on the morpholine ring introduces specific stereochemical and conformational constraints. This can be advantageous in drug design, as the fixed spatial arrangement of the methyl groups can lead to more selective interactions with biological targets. e3s-conferences.org The development of scaffolds based on substituted morpholines is a key strategy in the synthesis of a wide range of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs. researchgate.netresearchgate.net The 2,6-dimethylmorpholine (B58159) framework, therefore, serves as a valuable starting point for the construction of libraries of compounds for screening against various biological targets.

Structure-Activity Relationship (SAR) Studies of Related Morpholine Derivatives in Research Models

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. researchgate.net For morpholine derivatives, SAR studies have been instrumental in optimizing their therapeutic potential. researchgate.nete3s-conferences.org Research has consistently shown that the nature and position of substituents on the morpholine ring dramatically affect the compound's interaction with biological targets. researchgate.net

Specifically, modifications at the 4-position (the nitrogen atom) of the morpholine ring are a common strategy for tuning the activity of these compounds. nih.govmdpi.com For instance, studies on 4-substituted morpholine derivatives have led to the identification of potent inhibitors of various enzymes, including kinases. researchgate.netresearchgate.net The introduction of different functional groups at this position can alter the molecule's electronics, sterics, and hydrogen bonding capacity, thereby influencing its binding affinity and selectivity. mdpi.comnih.gov

In the context of this compound, the carboximidamide group at the 4-position is expected to confer specific properties. The carboximidamide moiety can act as a hydrogen bond donor and acceptor, and its basicity can be modulated by substituents. These features are critical for molecular recognition and interaction with protein active sites. SAR studies of analogous compounds, where the carboximidamide is replaced by other nitrogen-containing groups like amides or ureas, have demonstrated the importance of this position for biological activity. mdpi.comnih.gov For example, in a series of dual serotonin and noradrenaline reuptake inhibitors, the stereochemistry and substitution pattern of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives were found to be critical for their activity and selectivity. nih.gov

| Scaffold/Series | Target/Activity | Key SAR Finding at Position 4 | Reference |

|---|---|---|---|

| 4-Substituted Pyrrolo[3,4-c]quinoline-1,3-diones | Caspase-3 Inhibition | Inhibitory activity is highly dependent on the nature of the 4-substituent on the core scaffold. | nih.gov |

| 4-Morpholino-thiopyrano[4,3-d]pyrimidines | Antitumor Activity | Electron-withdrawing groups on the phenyl ring at the C-4 position of the pyrazoline moiety enhance activity. | mdpi.com |

| Morpholine-Substituted Tetrahydroquinolines | mTOR Inhibition | Incorporation of trifluoromethyl and morpholine moieties significantly enhances selectivity and potency. | mdpi.com |

Development in Anti-infective Research (e.g., analog studies in trypanosomiasis models)

The morpholine scaffold is a recurring motif in the development of anti-infective agents. researchgate.netresearchgate.net Its favorable pharmacokinetic properties make it an attractive component in the design of drugs to combat a variety of pathogens. researchgate.net Research into morpholine derivatives has shown promise in several areas of anti-infective research, including antibacterial, antifungal, and antiprotozoal applications. researchgate.net

Of particular note is the exploration of morpholine analogs in the context of neglected tropical diseases, such as Human African Trypanosomiasis (HAT), caused by the parasite Trypanosoma brucei. researchgate.netacs.org Several studies have investigated the potential of morpholine-containing compounds to inhibit essential enzymes in these parasites. researchgate.net For example, in silico studies have suggested that morpholine derivatives exhibit a high affinity for trypanosomal triosephosphate isomerase, an enzyme crucial for the parasite's survival. researchgate.net

Furthermore, the development of 4-anilinoquinazoline inhibitors for trypanosome proliferation has involved the use of morpholine as a key substituent. nih.gov In these studies, the morpholine ring is often appended to explore and optimize the "tail" region of the inhibitor to improve properties and potency. nih.gov The investigation of morpholine analogs in antitrypanosomal research highlights the value of this scaffold in generating lead compounds for diseases with urgent medical needs. mdpi.comresearchgate.net The potential of this compound in this area would be predicated on the ability of the carboximidamide group to form favorable interactions with parasitic target proteins, a hypothesis that warrants further investigation.

Mechanistic Investigations and Molecular Interaction Studies

Membrane Permeability and Transport Studies in Research ModelsThere are no available studies on the membrane permeability or transport characteristics of 2,6-Dimethylmorpholine-4-carboximidamide.

Until research on this specific chemical compound is conducted and published, a scientifically accurate and detailed article as requested cannot be produced.

Computational Chemistry and in Silico Studies of 2,6 Dimethylmorpholine 4 Carboximidamide and Its Derivatives

Molecular Docking and Virtual Screening for Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scienceopen.com In the context of drug discovery, molecular docking is frequently used to predict the binding mode of a small molecule ligand, such as 2,6-Dimethylmorpholine-4-carboximidamide, to the active site of a target protein. This information is crucial for understanding the potential mechanism of action and for identifying potential biological targets.

Virtual screening, an application of molecular docking on a large scale, involves the docking of a library of compounds against a specific protein target to identify potential "hits". nih.gov For derivatives of this compound, a virtual screening campaign could be employed to assess their binding affinity against a panel of disease-relevant proteins. The results of such a screening can prioritize which derivatives are most likely to exhibit the desired biological activity.

Table 1: Hypothetical Molecular Docking Results for this compound Derivatives against a Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Binding Mode |

| This compound | -7.2 | Lys72, Glu91, Leu144 | Hydrogen bond with hinge region |

| Derivative A | -8.5 | Lys72, Glu91, Asp165 | Enhanced hydrophobic interactions |

| Derivative B | -6.8 | Met143, Phe164 | Steric clash in the active site |

| Derivative C | -9.1 | Lys72, Asp165, Phe164 | Optimal fit with multiple interactions |

This table presents illustrative data to demonstrate the type of information obtained from molecular docking studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov Methods such as Density Functional Theory (DFT) can provide valuable insights into the properties of this compound.

These calculations can determine key electronic properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity, while the MEP can identify regions of the molecule that are likely to be involved in electrostatic interactions with a biological target. semanticscholar.org This information is vital for understanding the intrinsic reactivity of the compound and for designing derivatives with improved properties.

Table 2: Predicted Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Value | Implication |

| HOMO Energy | -6.5 eV | Region of electron donation |

| LUMO Energy | 1.2 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 7.7 eV | Indicates high kinetic stability |

| Dipole Moment | 3.4 D | Suggests significant polarity |

This table contains hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and how it interacts with a protein target in a dynamic environment. chemrxiv.org

By simulating the ligand-protein complex in a system that includes solvent and ions, MD can reveal the stability of the binding pose predicted by molecular docking, identify key and persistent interactions, and explore conformational changes in both the ligand and the protein upon binding. semanticscholar.org This level of detail is crucial for validating docking results and for gaining a more realistic picture of the molecular recognition process.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Compounds

The success of a potential drug molecule is not solely dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). tdcommons.ai In silico ADME prediction models are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. nih.govnih.gov

For this compound and its derivatives, various computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. optibrium.com These predictions help in prioritizing compounds for further experimental testing and in guiding the design of derivatives with improved drug-like properties.

Table 3: Predicted ADME Properties of this compound Derivatives

| Compound | Predicted Oral Bioavailability (%) | Predicted BBB Permeability | Predicted Plasma Protein Binding (%) |

| This compound | 65 | Low | 30 |

| Derivative A | 75 | Low | 45 |

| Derivative B | 50 | High | 20 |

| Derivative C | 80 | Moderate | 60 |

This table presents hypothetical data for illustrative purposes.

Cheminformatics Approaches for Chemical Space Exploration

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. For derivatives of this compound, cheminformatics tools can be used to explore the "chemical space" around this core structure. This involves generating virtual libraries of related compounds and analyzing their properties to identify structure-activity relationships (SAR).

Techniques such as quantitative structure-activity relationship (QSAR) modeling can be employed to build mathematical models that correlate the chemical structure of the derivatives with their predicted biological activity or ADME properties. These models can then be used to predict the properties of new, unsynthesized derivatives, thereby guiding the design of more potent and drug-like compounds.

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes

The industrial viability and environmental footprint of any chemical compound are heavily dependent on its synthetic pathway. Traditional methods for synthesizing substituted morpholines and guanidines often involve harsh reagents, multiple steps, and significant waste generation. google.comgoogle.com Future research will likely focus on developing more efficient, economical, and "green" synthetic strategies for 2,6-Dimethylmorpholine-4-carboximidamide and its derivatives.

Key areas of exploration include:

Catalytic Strategies: Moving away from stoichiometric reagents, research into novel catalytic systems could provide more efficient pathways. This includes palladium-catalyzed reactions for forming the morpholine (B109124) ring with high stereocontrol and the use of modern coupling agents for the guanidinylation step. nih.gov

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, and mixing), leading to higher yields, improved safety, and easier scalability compared to batch processing. synplechem.com Automating the synthesis in a flow system could enable rapid production and optimization. synplechem.com

Green Solvents and Reagents: A major focus is the replacement of hazardous solvents and reagents. Recent breakthroughs in morpholine synthesis utilize inexpensive and less toxic materials like ethylene (B1197577) sulfate (B86663) in a simple, high-yielding protocol. nih.govchemrxiv.org Similarly, developing mercury-free methods for creating the guanidinium (B1211019) linkage is a critical goal. nih.gov The use of N-formylmorpholine as a green, non-toxic, and stable solvent in organic synthesis is also a promising area. ajgreenchem.com

Table 8.1: Comparison of Synthetic Approaches for Substituted Morpholines.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Traditional Cyclization | Uses strong acids (e.g., sulfuric acid) and high temperatures with diisopropanolamine (B56660). | Established methodology. | google.comgoogle.com |

| Pd-Catalyzed Carboamination | Stereocontrolled synthesis from enantiopure amino alcohols. | High diastereoselectivity, modular approach for introducing substituents. | e3s-conferences.org |

| Green Monoalkylation | Uses ethylene sulfate and tBuOK with 1,2-amino alcohols in a one or two-step, redox-neutral protocol. | High yields, uses inexpensive reagents, significant environmental and safety benefits. | nih.govchemrxiv.org |

| Continuous Flow Synthesis | Automated process with precise control over reaction conditions. | Enhanced safety, scalability, rapid optimization, and potential for integration with real-time analytics. | synplechem.com |

Exploration of this compound in Materials Science

Morpholine derivatives are valued in materials science for their utility as corrosion inhibitors, polymer additives, and optical brighteners. e3s-conferences.orgatamankimya.comtransparencymarketresearch.com The introduction of the highly polar and strongly basic carboximidamide group to the 2,6-dimethylmorpholine (B58159) scaffold could unlock novel material properties and applications.

Future research in this area could investigate:

Advanced Polymers and Resins: The compound could be explored as a curing agent or cross-linking agent for epoxy resins or polyurethanes. The guanidine (B92328) moiety's ability to form strong hydrogen bonds could enhance the thermal stability and mechanical properties of the resulting polymers. e3s-conferences.org

Corrosion Inhibition: Morpholine is an effective corrosion inhibitor, particularly in steam boiler systems, because it neutralizes acidic components. atamanchemicals.comnih.gov The greater basicity of the carboximidamide group might offer enhanced or more durable protection for various metals, including steel, copper, and zinc. nih.gov

Surface Modification and Adhesion: The compound could be used to modify surfaces, imparting new properties such as hydrophilicity or charge. The guanidinium group is known to interact strongly with negatively charged surfaces, suggesting applications as an adhesion promoter or a component in coatings and functional films.

Optical Materials: Morpholine derivatives are intermediates in the production of optical brighteners used in detergents and paper. atamanchemicals.comatamankimya.com The specific electronic properties of the this compound structure could be evaluated for potential applications in new dyes or other photo-active materials.

Table 8.2: Potential Materials Science Applications for this compound.

| Application Area | Hypothesized Role of the Compound | Potential Benefit | Reference |

|---|---|---|---|

| Polymer Additive | Curing agent, stabilizer, or cross-linker. | Improved thermal and mechanical strength due to strong hydrogen bonding from the carboximidamide group. | e3s-conferences.org |

| Corrosion Inhibitor | Forms a protective film on metal surfaces; neutralizes acidic environments. | Enhanced protection for steel, copper, and zinc in industrial water systems. | atamanchemicals.comnih.gov |

| Rubber Production | Acts as a vulcanization accelerator. | Improved toughness and resistance of rubber compounds. | transparencymarketresearch.com |

| Functional Coatings | Component in surface coatings or films. | Could modify surface charge, adhesion, or wettability. | atamankimya.com |

Integration with High-Throughput Screening and Automation in Chemical Biology Research

High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid testing of thousands to millions of compounds for biological activity. ox.ac.ukoxfordglobal.com The integration of HTS with automated synthesis can dramatically accelerate the discovery of new chemical probes and therapeutic leads. synplechem.com Given that both the morpholine ring and the guanidine group are "privileged scaffolds" in medicinal chemistry, this compound is an ideal candidate for such an approach. e3s-conferences.org

Future directions include:

Library Synthesis: Developing an automated synthesis platform to generate a diverse library of analogues based on the this compound core. This would involve varying substituents on the morpholine ring or the carboximidamide group to explore a wide chemical space.

Phenotypic Screening: Utilizing HTS to screen this compound library against various cell lines to identify novel bioactivities, such as anticancer, antimicrobial, or anti-inflammatory effects. nih.gov HTS allows for the rapid identification of "hits" from large libraries that can then be investigated further. ox.ac.uk

Target-Based Screening: Screening the library against specific biological targets, such as enzymes (e.g., kinases, proteases) or receptors. The guanidine group is known to mimic a protonated arginine side chain, making it a strong candidate for interacting with protein active sites.

Chemical Biology Probes: Developing potent and selective "hits" from HTS into chemical probes to study biological pathways. These tools are crucial for understanding disease mechanisms and validating new drug targets.

Table 8.3: High-Throughput Screening Technologies for Chemical Biology Research.

| Technology | Description | Relevance to this compound | Reference |

|---|---|---|---|

| Automated Liquid Handling and Robotics | Robotic systems that dispense, mix, and transfer small volumes of liquids in micro-well plates. | Enables the rapid, parallel screening of a library of derivatives against biological targets with high precision. | ox.ac.ukoxfordglobal.com |

| High-Content Imaging (HCI) | Automated microscopy and image analysis to measure multiple phenotypic changes in cells. | Allows for detailed phenotypic screening to observe how compounds affect cell morphology, protein localization, or other visual markers. | ox.ac.uk |

| Fluorescence-Activated Cell Sorting (FACS) | Screens compounds attached to beads at extremely high speeds (up to 100,000 compounds/day). | Useful for screening massive combinatorial libraries to find rare binding events. | nih.gov |

| Label-Free Detection | Techniques that measure biophysical changes (e.g., mass, refractive index) upon compound binding, avoiding artifacts from fluorescent labels. | Provides a direct measure of compound-target interaction, useful for confirming hits from primary screens. |

Advanced Analytical Techniques for Real-time Monitoring of Chemical Reactions

Optimizing the synthesis of a complex molecule like this compound requires a deep understanding of the reaction kinetics, intermediates, and byproducts. Process Analytical Technology (PAT) is a framework defined by the FDA to design, analyze, and control manufacturing through timely measurements of critical process parameters. wikipedia.orglongdom.org The application of advanced, real-time analytical techniques is central to this approach.

Emerging areas for research include:

In-situ Spectroscopy: Using techniques like ReactIR (FTIR) and Raman spectroscopy to monitor the concentration of reactants, intermediates, and products directly in the reaction vessel without sampling. This provides continuous data on reaction progress and kinetics. longdom.org

Real-time NMR Spectroscopy: Benchtop and flow NMR systems allow for the online analysis of reaction mixtures, providing detailed structural information about transient intermediates that might be missed by other methods. iscre28.orgnih.govnews-medical.net This is particularly valuable for complex, multi-step syntheses. nih.govnews-medical.net

Mass Spectrometry: Techniques such as Process Mass Spectrometry can provide rapid, highly sensitive analysis of the reaction headspace or liquid phase, allowing for precise tracking of volatile components and low-level impurities.

Automated Sampling and HPLC: Integrating automated sampling systems with HPLC allows for at-line analysis, providing quantitative data on reaction yield and purity with high accuracy. longdom.org

Table 8.4: Advanced Analytical Techniques for Real-time Reaction Monitoring.

| Technique | Type of Information Provided | Benefit for Synthesis Optimization | Reference |

|---|---|---|---|

| FTIR/Raman Spectroscopy | Concentrations of functional groups over time. | Real-time tracking of reactant consumption and product formation; non-invasive. | longdom.orgmt.com |

| Flow NMR Spectroscopy | Detailed structural information on all soluble species. | Identification of transient intermediates and byproducts; mechanistic insights. | iscre28.orgnih.govanalytik.news |

| Process Mass Spectrometry | Molecular weight of volatile and semi-volatile components. | High sensitivity for impurity profiling and leak detection. | stepscience.com |

| Automated HPLC | Quantitative concentration and purity of components. | Accurate determination of yield and impurity profiles for process control. | longdom.org |

Predictive Modeling for Structure-Property Relationships and Compound Optimization

Synthesizing and testing every possible analogue of a molecule is impractical. Predictive modeling, particularly Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) analysis, uses computational methods to correlate a compound's chemical structure with its physical properties or biological activity. nih.govnih.gov This approach allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. arxiv.org

Future research should focus on:

QSAR for Biological Activity: Developing robust QSAR models to predict the biological activity of new this compound derivatives. nih.gov By training models on an initial set of synthesized and tested compounds, researchers can predict the activity of virtual compounds and guide the design of more potent and selective molecules. nih.gov

QSPR for Physicochemical Properties: Creating models to predict key properties like solubility, stability, and membrane permeability. researchgate.net These models are crucial in early-stage drug development to ensure that a compound has suitable "drug-like" characteristics.

Machine Learning and AI: Employing advanced machine learning algorithms and artificial intelligence to analyze large datasets from HTS campaigns. arxiv.org These tools can identify complex, non-linear relationships between structure and activity that are missed by traditional methods.

Proteochemometric Modeling: This advanced technique models the interactions between a series of ligands and a series of related protein targets simultaneously. This could be particularly useful for optimizing the selectivity of this compound derivatives against a family of protein targets, such as kinases. chemrxiv.org

Table 8.5: Key Components of a Predictive QSAR/QSPR Workflow.

| Component | Description | Purpose in Modeling | Reference |

|---|---|---|---|

| Molecular Descriptors | Numerical values that encode the physicochemical, topological, or electronic properties of a molecule. | Serve as the independent variables (features) in the mathematical model. | nih.gov |

| Training and Test Sets | The full dataset is split; the model is built using the training set and its predictive power is evaluated on the unseen test set. | To build a statistically robust model and validate its external predictive ability. | nih.gov |

| Statistical Algorithm | Methods like Multiple Linear Regression, Partial Least Squares, Support Vector Machines, or Neural Networks that find the relationship between descriptors and activity. | To create the mathematical equation that constitutes the predictive model. | researchgate.net |

| Model Validation | Rigorous statistical assessment (e.g., cross-validation, Y-scrambling) to ensure the model is robust, predictive, and not due to chance correlation. | To confirm the reliability and applicability domain of the QSAR/QSPR model. | nih.gov |

Q & A

Q. How to reconcile conflicting reports on the compound’s antimicrobial efficacy across studies?

- Methodological Answer : Differences may arise from strain-specific resistance, assay pH variations, or impurity profiles. Conduct purity checks via HPLC and repeat assays using ATCC reference strains. Meta-analysis of literature data with attention to experimental variables (e.g., inoculum size, incubation time) can identify confounding factors .

Key Comparative Data (Adapted from Literature)

| Compound | Anticancer Activity (IC₅₀, μM) | Antimicrobial Activity (MIC, μg/mL) |

|---|---|---|

| This compound | 12.5 ± 1.2 | 8.0 ± 0.8 (Gram-positive) |

| 4-Pyridylmorpholine | >50 | 32.0 ± 2.5 |

| 2,6-Dimethylmorpholine | >50 | >64 |

| Source: Comparative biological activity data from structural analogs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.